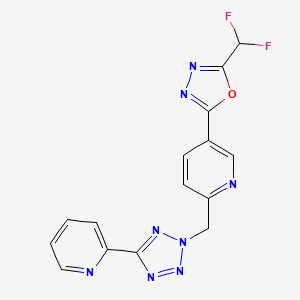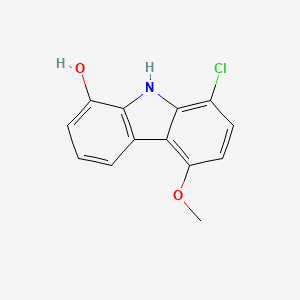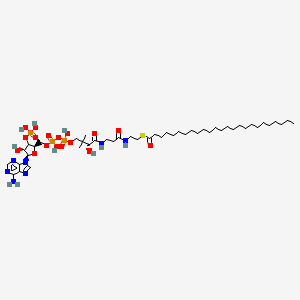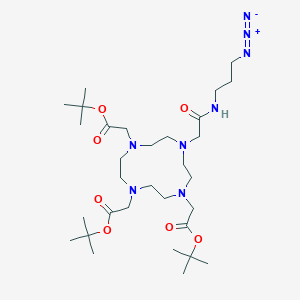
Hdac6-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac6-IN-23 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Métodos De Preparación
The synthesis of Hdac6-IN-23 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of high-throughput screens to identify potential inhibitors, followed by the synthesis of the identified compounds using standard organic chemistry techniques . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and stability of the final product .
Análisis De Reacciones Químicas
Hdac6-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hdac6-IN-23 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of HDAC6 in various biochemical processes. In biology, it is used to investigate the effects of HDAC6 inhibition on cellular functions, such as cell proliferation, apoptosis, and migration . In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, and other conditions . In industry, it may be used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Hdac6-IN-23 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and HSP90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, which are responsible for its deacetylase activity . The pathways involved in the mechanism of action of this compound include the regulation of protein stability, cell migration, and apoptosis .
Comparación Con Compuestos Similares
Hdac6-IN-23 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include other HDAC6 inhibitors, such as mercaptoacetamides and fluoroalkyl-oxadiazoles . These compounds also inhibit HDAC6 but may differ in their chemical structures, selectivity profiles, and therapeutic applications . This compound stands out due to its specific binding to the catalytic domains of HDAC6 and its ability to modulate various cellular processes .
Propiedades
Fórmula molecular |
C15H10F2N8O |
|---|---|
Peso molecular |
356.29 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-[6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10F2N8O/c16-12(17)15-22-21-14(26-15)9-4-5-10(19-7-9)8-25-23-13(20-24-25)11-3-1-2-6-18-11/h1-7,12H,8H2 |
Clave InChI |
ZTVLPDLCENUSAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C4=NN=C(O4)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)





